molecular formula C14H22N6O4 B13960487 2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone CAS No. 346645-35-0

2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone

Cat. No.: B13960487
CAS No.: 346645-35-0
M. Wt: 338.36 g/mol
InChI Key: NTPLZWQKYXLIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of a suitable precursor with hydrazine and an oxidizing agent to form the oxadiazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile . Finally, the morpholine ring is incorporated through a condensation reaction with a morpholine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Toluene, dichloromethane, ethanol

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity . The piperidine and morpholine rings contribute to the compound’s binding affinity and selectivity for these targets . Overall, the compound exerts its effects through a combination of binding interactions and chemical modifications of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but has different substituents, leading to distinct chemical properties and applications.

    3-Amino-4-azido-1,2,5-oxadiazole:

    4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazole: This compound features multiple oxadiazole rings, enhancing its stability and reactivity.

Uniqueness

2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone is unique due to its combination of oxadiazole, piperidine, and morpholine rings. This structural complexity provides a versatile platform for chemical modifications and applications in various fields.

Properties

CAS No.

346645-35-0

Molecular Formula

C14H22N6O4

Molecular Weight

338.36 g/mol

IUPAC Name

2-[[(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H22N6O4/c15-13-12(16-24-17-13)14(20-4-2-1-3-5-20)18-23-10-11(21)19-6-8-22-9-7-19/h1-10H2,(H2,15,17)

InChI Key

NTPLZWQKYXLIKK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=NOCC(=O)N2CCOCC2)C3=NON=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.